5,6-二溴吲哚啉-2,3-二酮

描述

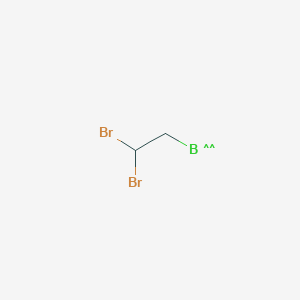

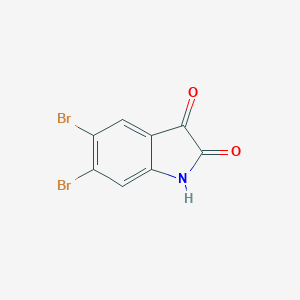

5,6-Dibromoindoline-2,3-dione is an organic compound with a molecular formula of C8H4Br2O2. It is a dibrominated indoline derivative, which is an important class of heterocyclic compounds with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. This compound has been extensively studied due to its unique properties and applications, and has been found to have a variety of uses in different fields.

科学研究应用

合成和光学性质

与5,6-二溴吲哚啉-2,3-二酮结构相关的化合物,如二酮吡咯烷酮(DPPs),已被广泛研究其合成、反应性和光学性质。由于其出色的稳定性和接近单位的荧光量子产率,这些化合物展示出了从高质量颜料到荧光成像的卓越实用性。对DPPs的研究表明了5,6-二溴吲哚啉-2,3-二酮在开发用于电子和光子器件的先进材料方面的潜在应用(Grzybowski & Gryko, 2015)。

抗氧化活性检测

另一个相关应用来自更广泛的抗氧化活性检测领域,各种测定方法被用来评估化合物的清除能力。虽然5,6-二溴吲哚啉-2,3-二酮本身没有被提及,但用于评估化合物抗氧化性质的方法可能适用于它,前提是它具有抗氧化活性(Munteanu & Apetrei, 2021)。

环境影响和修复

对卤代咔唑的研究,与卤代吲哚染料密切相关,揭示了这类化合物的环境命运。通过类比,5,6-二溴吲哚啉-2,3-二酮可能在环境科学中具有影响,特别是关于其持久性、潜在毒性以及在自然环境中可能被降解或修复的途径(Parette et al., 2015)。

药理学兴趣

在药理学领域,对N-磺酰氨基吖唑酮的研究展示了与5,6-二溴吲哚啉-2,3-二酮类似的结构基团对于开发具有利尿、降压和抗癌活性的化合物的重要性。这样的研究强调了5,6-二溴吲哚啉-2,3-二酮在设计新的治疗剂方面的潜在医学相关性(Elgemeie et al., 2019)。

安全和危害

The safety information for 5,6-Dibromoindoline-2,3-dione includes precautionary statements such as P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

未来方向

作用机制

Target of Action

5,6-Dibromoindoline-2,3-dione primarily targets histone deacetylase enzymes and tyrosine kinases . Histone deacetylases are involved in the regulation of gene expression, while tyrosine kinases play a crucial role in signal transduction processes and regulation of cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting histone deacetylase enzymes, it alters the acetylation status of histones, thereby affecting gene expression . The inhibition of tyrosine kinases disrupts signal transduction pathways, which can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The affected pathways primarily involve gene expression regulation and signal transduction . Changes in these pathways due to the action of 5,6-Dibromoindoline-2,3-dione can lead to altered cell growth, differentiation, and survival .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 5,6-Dibromoindoline-2,3-dione’s action include changes in gene expression patterns and disruption of signal transduction pathways . These changes can lead to inhibited cell growth and proliferation, potentially making this compound useful in cancer therapy .

Action Environment

The action, efficacy, and stability of 5,6-Dibromoindoline-2,3-dione can be influenced by various environmental factors. It is generally important to store the compound in a dry room temperature environment to maintain its stability .

生化分析

Biochemical Properties

5,6-Dibromoindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylase enzymes. This compound has been shown to interact with various enzymes, proteins, and biomolecules. For instance, it inhibits the activity of histone deacetylase enzymes both in vitro and in vivo .

Cellular Effects

The effects of 5,6-Dibromoindoline-2,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of histone deacetylase enzymes, which play a crucial role in regulating gene expression . Furthermore, 5,6-Dibromoindoline-2,3-dione’s inhibition of tyrosine kinases and serotonin receptors can impact cellular signaling pathways, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of 5,6-Dibromoindoline-2,3-dione involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to histone deacetylase enzymes, inhibiting their activity and leading to increased acetylation of histones . This, in turn, affects gene expression by altering chromatin structure and accessibility. Additionally, 5,6-Dibromoindoline-2,3-dione inhibits tyrosine kinases and serotonin receptors, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dibromoindoline-2,3-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dibromoindoline-2,3-dione remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound has been observed to cause sustained inhibition of histone deacetylase enzymes and altered gene expression .

Dosage Effects in Animal Models

The effects of 5,6-Dibromoindoline-2,3-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits histone deacetylase enzymes and tyrosine kinases without causing significant toxicity . At higher doses, 5,6-Dibromoindoline-2,3-dione can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in animal models .

Metabolic Pathways

5,6-Dibromoindoline-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of histone deacetylase enzymes affects metabolic flux and metabolite levels . Additionally, its interaction with tyrosine kinases and serotonin receptors can influence metabolic pathways related to cellular signaling and energy production .

Transport and Distribution

The transport and distribution of 5,6-Dibromoindoline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms . Studies have shown that 5,6-Dibromoindoline-2,3-dione can be efficiently transported across cell membranes and distributed within various cellular compartments .

Subcellular Localization

The subcellular localization of 5,6-Dibromoindoline-2,3-dione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus allows it to interact with histone deacetylase enzymes and influence gene expression . Additionally, 5,6-Dibromoindoline-2,3-dione’s presence in other cellular compartments can impact its interactions with tyrosine kinases and serotonin receptors .

属性

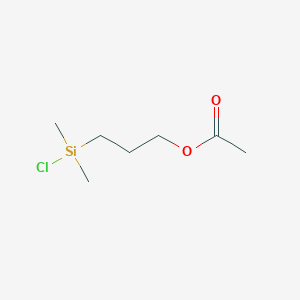

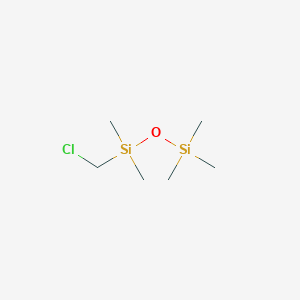

IUPAC Name |

5,6-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYOAMJNNOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496029 | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17826-05-0 | |

| Record name | 5,6-Dibromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)